molecular formula C10H13N5O2 B6166989 ethyl 2-(6-amino-9H-purin-9-yl)propanoate CAS No. 106855-10-1

ethyl 2-(6-amino-9H-purin-9-yl)propanoate

Cat. No.: B6166989
CAS No.: 106855-10-1
M. Wt: 235.2
InChI Key:
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Description

Ethyl 2-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.25 g/mol . It is an ethyl ester derivative of 6-amino-9H-purine-9-propanoic acid, which is part of the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

The synthesis of ethyl 2-(6-amino-9H-purin-9-yl)propanoate typically involves the esterification of 6-amino-9H-purine-9-propanoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: It serves as a precursor in the study of nucleotide analogs and their biological activities.

    Medicine: Research into its potential as a therapeutic agent, particularly in antiviral and anticancer treatments, is ongoing.

    Industry: It is used in the production of various pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleotide synthesis and metabolism, where the compound can act as an analog or inhibitor .

Comparison with Similar Compounds

Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves the reaction of ethyl acetoacetate with guanidine to form ethyl 2-amino-4,6-dioxoheptanoate, which is then reacted with hydrazine hydrate to form ethyl 2-hydrazinyl-4,6-dioxoheptanoate. This compound is then reacted with formic acid to form ethyl 2-formylhydrazinyl-4,6-dioxoheptanoate, which is then reacted with 6-chloropurine to form ethyl 2-(6-chloro-9H-purin-9-yl)hydrazinyl-4,6-dioxoheptanoate. Finally, this compound is reacted with sodium ethoxide to form ethyl 2-(6-amino-9H-purin-9-yl)propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Hydrazine hydrate", "Formic acid", "6-Chloropurine", "Sodium ethoxide" ], "Reaction": [ "Ethyl acetoacetate + Guanidine → Ethyl 2-amino-4,6-dioxoheptanoate", "Ethyl 2-amino-4,6-dioxoheptanoate + Hydrazine hydrate → Ethyl 2-hydrazinyl-4,6-dioxoheptanoate", "Ethyl 2-hydrazinyl-4,6-dioxoheptanoate + Formic acid → Ethyl 2-formylhydrazinyl-4,6-dioxoheptanoate", "Ethyl 2-formylhydrazinyl-4,6-dioxoheptanoate + 6-Chloropurine → Ethyl 2-(6-chloro-9H-purin-9-yl)hydrazinyl-4,6-dioxoheptanoate", "Ethyl 2-(6-chloro-9H-purin-9-yl)hydrazinyl-4,6-dioxoheptanoate + Sodium ethoxide → Ethyl 2-(6-amino-9H-purin-9-yl)propanoate" ] }

CAS No.

106855-10-1

Molecular Formula

C10H13N5O2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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